molecular formula C21H28N2O2 B2676342 N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide CAS No. 2034523-68-5

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide

Cat. No.: B2676342
CAS No.: 2034523-68-5
M. Wt: 340.467
InChI Key: YYWGDWWQULGYEC-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide (CAS 2034523-68-5) is a synthetic small molecule with significant potential as a versatile intermediate in medicinal chemistry . Its unique structure combines a lipophilic, rigid adamantane core with a 3-methoxyazetidine-substituted phenyl group, connected by a stable carboxamide linkage . This specific molecular architecture is particularly valuable for the development of CNS-targeting agents, as the adamantane moiety enhances blood-brain barrier permeability, while the azetidine ring's conformational restraint and the methoxy group contribute to improved metabolic stability and solubility . The compound is characterized by its well-defined stereochemistry and high purity, making it an excellent building block for structure-activity relationship (SAR) studies in drug discovery programs . With a molecular formula of C21H28N2O2 and a molecular weight of 340.46 g/mol, it offers researchers a scaffold with balanced physicochemical properties to optimize the pharmacokinetic profiles of novel therapeutic candidates . Adamantane derivatives have a well-established history in pharmaceutical development, notably in antiviral and neurological disorders, underscoring the value of this compound for exploratory research . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-25-19-12-23(13-19)18-4-2-17(3-5-18)22-20(24)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16,19H,6-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWGDWWQULGYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane-1-carboxylic acid, which is then coupled with 4-(3-methoxyazetidin-1-yl)aniline through an amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the adamantane core, the introduction of the phenyl group, and the functionalization with the methoxyazetidine moiety. The synthetic route often employs coupling reactions and various reagents to achieve high yields and purity.

Biological Activities

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

Anticancer Activity

Research indicates that derivatives of adamantane compounds exhibit significant anticancer properties. The mechanism often involves apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Study:
A study demonstrated that similar adamantane derivatives could inhibit proliferation in human cancer cell lines, showcasing IC50 values below 10 μM, indicating potent anticancer activity .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of bacterial strains. This includes both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Data Table: Antimicrobial Activity Comparison

Compound NameStructureNotable Activities
This compoundC20H26N2O2Antibacterial
5-(1-adamantyl)-1,2,4-triazole derivativesVariesAntimicrobial
Adamantane-based compoundsVariesBroad-spectrum antibacterial

Antiviral Effects

The adamantane moiety is known for its antiviral properties, particularly against influenza viruses. The incorporation of the methoxyazetidine group may enhance these effects through improved binding affinity to viral proteins.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The presence of the methoxy group and the azetidine ring contributes to increased lipophilicity and potential interactions with biological targets.

Research Applications

This compound has been explored in various research contexts:

Drug Development

Due to its diverse biological activities, this compound is a candidate for further development into pharmaceuticals targeting cancer and infectious diseases.

Mechanistic Studies

Research involving this compound can provide insights into mechanisms of action for anticancer and antimicrobial activities, aiding in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, while the methoxyazetidine moiety can form hydrogen bonds and other interactions with target proteins. This compound may inhibit or modulate the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The adamantane-carboxamide scaffold is common among the analogs, but substituents on the phenyl ring dictate key differences:

Table 1: Key Structural and Molecular Comparisons
Compound Name (Example) Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 3-Methoxyazetidin-1-yl C₂₁H₂₈N₂O₂ ~340.46* Balances polarity (methoxy) and rigidity (azetidine); moderate size. N/A
11a / 11b () 4-(Phenoxy/biphenyl)sulfonyl hydrazine C₂₉H₃₃N₃O₅S ~630.10 Bulky sulfonyl hydrazine groups; higher MW; distinct ¹³C NMR shifts .
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]... Thiazole sulfonamide C₂₀H₂₃N₃O₃S₂ ~441.54 Sulfamoyl-thiazole enhances H-bonding; potential for kinase inhibition .
8d(i) () Piperidine-carbonyl-oxazole C₂₄H₂₅F₆N₃O₃ ~541.47 Trifluoromethyl groups increase lipophilicity; oxazole may improve bioavailability .
7w () 1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl C₂₆H₂₈BrN₅O ~522.45 Bromine adds halogen bonding potential; triazole enhances π-π stacking .
Dimeric analog () Bis-adamantane-phenylmethyl C₃₅H₄₂N₂O₂ ~522.72 Dimeric structure increases rigidity; potential for multivalent binding .
N-(3-Nitrophenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)... Nitroaryl and nitro-triazole C₁₉H₂₀N₆O₅ ~412.40 High nitro content may improve electron-deficient interactions but increase toxicity .

*Calculated based on structural similarity.

Biological Activity

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including synthesis, structure-activity relationships, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C17_{17}H22_{22}N2_2O
  • Molecular Weight : 270.369 g/mol
  • CAS Number : 121768-35-2

The adamantane core is known for its unique three-dimensional structure, which contributes to the compound's biological properties. The presence of the methoxyazetidine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of adamantane compounds exhibit significant antimicrobial properties. For instance, adamantane-linked isothiourea derivatives have shown broad-spectrum antibacterial activity and moderate antifungal effects against Candida albicans . This suggests that the structural features of adamantane can be leveraged to develop effective antimicrobial agents.

Anticancer Potential

The anticancer activity of adamantane derivatives has been a focal point in research. A study highlighted that compounds with similar structures exhibited notable anti-proliferative effects against various human cancer cell lines, with IC50_{50} values under 30 μM . This indicates that this compound could potentially have similar anticancer properties, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The incorporation of different substituents on the adamantane scaffold can significantly alter its pharmacological profile. For example, modifications in the phenyl ring or the addition of functional groups like methoxy or azetidine can enhance binding affinity to target proteins.

Substituent Effect on Activity
Methoxy groupIncreases lipophilicity and bioavailability
Azetidine moietyEnhances interaction with biological targets
Phenyl ring variationsModulates receptor selectivity

Study 1: Synthesis and Characterization

In a recent study, this compound was synthesized and characterized using X-ray crystallography and NMR spectroscopy. The crystal structure revealed that the compound adopts a folded conformation, which is critical for its interaction with biological receptors .

Study 2: In Vitro Biological Evaluation

Another significant study evaluated the in vitro biological activity of this compound against several cancer cell lines. The results indicated that it inhibited cell growth effectively, with mechanisms involving apoptosis induction being investigated .

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